

# Brepocitinib Administration in Dermatomyositis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and mechanistic evaluation of **brepocitinib** in the context of dermatomyositis (DM) research, with a primary focus on the pivotal Phase 3 VALOR clinical trial. The information is intended to guide researchers and professionals in understanding the clinical application and the preclinical experimental framework for this novel dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).

### Introduction

Dermatomyositis is a rare and debilitating systemic autoimmune disease characterized by significant skin and muscle inflammation.[1] The pathogenesis of DM is largely driven by dysregulation of the type I interferon (IFN-I) pathway and other pro-inflammatory cytokines that signal through the JAK-STAT pathway.[2][3] **Brepocitinib** is an oral, once-daily, selective inhibitor of TYK2 and JAK1, which are critical kinases in the signaling cascades of multiple cytokines implicated in DM, including IFN- $\alpha/\beta$ , IFN- $\gamma$ , IL-6, IL-12, and IL-23.[4][3][5] By inhibiting these pathways, **brepocitinib** aims to ameliorate the clinical manifestations of DM.[6]

## **Clinical Administration Protocol: The VALOR Study**

The VALOR study (NCT05437263) is a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **brepocitinib** in adult patients with dermatomyositis.[7][8][9]



### **Study Design and Administration**

- Population: Adult patients (18-75 years) with a diagnosis of dermatomyositis according to the 2017 EULAR/ACR Classification Criteria, with active muscle and skin disease.
- Intervention Arms: Patients were randomized in a 1:1:1 ratio to receive one of the following for 52 weeks:[10][11]
  - Brepocitinib 30 mg, administered orally once daily.
  - Brepocitinib 15 mg, administered orally once daily.
  - Placebo, administered orally once daily.
- Background Therapy: Patients could be on prior or current therapy with corticosteroids, hydroxychloroquine, and/or one non-steroid immunosuppressant.[7]
- Follow-up: Following the 52-week double-blind treatment period, participants have the option to enter a 52-week open-label extension phase where all participants receive brepocitinib.
   [7]

### **Efficacy and Safety Endpoints**

The primary and key secondary endpoints of the VALOR study are summarized below:



| Endpoint Category                                                              | Endpoint Name                                                                                                     | Description                                                                                                              |
|--------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Primary Efficacy                                                               | Total Improvement Score (TIS) at Week 52                                                                          | A composite endpoint measuring disease activity across multiple domains.                                                 |
| Secondary Efficacy                                                             | Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI) Activity Score                                  | Assesses the severity and extent of skin manifestations in dermatomyositis. A higher score indicates a worse outcome.[7] |
| Proportion of Participants Achieving a TIS of ≥40                              | The percentage of patients achieving at least a moderate response.                                                |                                                                                                                          |
| Change from Baseline in Health Assessment Questionnaire (HAQ) Disability Index | Measures physical function<br>and disability, with a higher<br>score indicating a worse<br>outcome.[7]            | _                                                                                                                        |
| Steroid-Sparing Effect                                                         | Evaluates the ability to reduce or discontinue corticosteroid use while maintaining or improving disease control. | _                                                                                                                        |
| Safety                                                                         | Incidence of Adverse Events<br>(AEs), Serious Adverse Events<br>(SAEs), and AEs of Special<br>Interest (AESIs)    | Monitored throughout the study to assess the safety and tolerability of brepocitinib.                                    |

## **Quantitative Data from the VALOR Study**

Top-line results from the VALOR study have demonstrated the efficacy of **brepocitinib** in treating dermatomyositis. The following tables summarize the key quantitative outcomes.

## **Table 1: Primary and Key Secondary Efficacy Outcomes** at 52 Weeks



| Outcome                                                                        | Placebo | Brepocitinib<br>15 mg | Brepocitinib<br>30 mg | p-value (30 mg<br>vs. Placebo) |
|--------------------------------------------------------------------------------|---------|-----------------------|-----------------------|--------------------------------|
| Mean Total<br>Improvement<br>Score (TIS)                                       | 31.2    | Data not reported     | 46.5                  | 0.0006                         |
| Proportion of Patients with TIS ≥ 40 (Moderate Response)                       | -       | -                     | >66%                  | -                              |
| Proportion of Patients with TIS ≥ 60 (Major Response)                          | -       | -                     | ~50%                  | -                              |
| Cutaneous Clinical Remission in Patients with Moderate-to- Severe Skin Disease | 21%     | -                     | 44%                   | -                              |

Data from press releases; full peer-reviewed data may vary.[12]

**Table 2: Steroid-Sparing Effect at 52 Weeks in Patients** 

on Background Steroids

| Outcome                                      | Placebo | Brepocitinib 30 mg |
|----------------------------------------------|---------|--------------------|
| Mean Baseline Steroid Dose<br>(mg/day)       | 11.3    | 12.2               |
| Patients Achieving Steroid Dose ≤ 2.5 mg/day | 34%     | 62%                |
| Patients Discontinuing<br>Steroids           | 23%     | 42%                |



Data from press releases.[12]

## **Preclinical Experimental Protocols**

The following protocols are based on methodologies described in abstracts from preclinical studies evaluating the mechanism of action of **brepocitinib**.

# Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

Objective: To assess the inhibitory effect of **brepocitinib** on the JAK-STAT signaling pathway in peripheral blood mononuclear cells (PBMCs) from dermatomyositis patients and healthy donors.

#### Methodology:

- PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Culture PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
- **Brepocitinib** Pre-treatment: Pre-treat the PBMCs with a range of **brepocitinib** concentrations (e.g., 0.0192 to 1500 nM) for 2 hours.
- Cytokine Stimulation: Stimulate the pre-treated cells with specific cytokines implicated in dermatomyositis pathogenesis, such as:
  - IFNα
  - IFNβ
  - IL-6
- Flow Cytometry Analysis:
  - Fix and permeabilize the cells.



- Stain with fluorescently labeled antibodies against phosphorylated STAT1 (pSTAT1) and phosphorylated STAT3 (pSTAT3).
- Analyze the cells using a flow cytometer to quantify the levels of pSTAT1 and pSTAT3.
- Data Analysis: Generate IC50 curves to determine the concentration of brepocitinib required to inhibit 50% of the cytokine-induced STAT phosphorylation.

# **Protocol 2: In Vitro Myotube Damage and Protection Assay**

Objective: To evaluate the ability of **brepocitinib** to prevent IFN-I-induced damage in cultured human skeletal muscle cells.

#### Methodology:

- · Myoblast Culture and Differentiation:
  - Culture human skeletal muscle myoblasts in growth medium.
  - Induce differentiation into myotubes by switching to a low-serum differentiation medium.
- Brepocitinib Pre-incubation: Pre-incubate the differentiated myotubes for 1 hour with brepocitinib at clinically relevant concentrations (e.g., 130 nM, equivalent to the average free plasma concentration after a 30 mg once-daily dose, and 1 μM).[6][13]
- IFN-I Treatment: Treat the myotubes with IFN-I (a combination of recombinant Human IFN alpha A and Human IFN alpha D) for 48 hours to induce cellular damage.[6] Include a vehicle control group.
- Immunofluorescence Staining:
  - Fix the myotubes.
  - Permeabilize and block non-specific antibody binding.
  - Incubate with a primary antibody against a muscle-specific protein (e.g., myosin 4).



- Incubate with a fluorescently labeled secondary antibody.
- Counterstain nuclei with a fluorescent dye (e.g., Hoechst).
- · Image Analysis:
  - Acquire images using a fluorescence microscope.
  - Quantify the myosin 4 surface area to assess myotube integrity and damage.

# Protocol 3: In Vitro Keratinocyte Apoptosis and Inflammatory Gene Expression Assay

Objective: To assess the effect of **brepocitinib** on IFN-induced apoptosis and the expression of inflammatory genes in human epidermal keratinocytes.

#### Methodology:

- Keratinocyte Culture: Culture normal human epidermal keratinocytes (HEKa) in an appropriate keratinocyte growth medium.
- Brepocitinib Pre-treatment: Pre-treat HEKa with brepocitinib (e.g., 130 nM and 1  $\mu$ M) for 2 hours.[14]
- IFN Stimulation: Stimulate the cells with 1 ng/mL Type I IFN, 10 ng/mL IFN-γ, or a combination of both for 24 hours.[14]
- Apoptosis Analysis (Flow Cytometry):
  - Harvest the cells and stain with Annexin V and a viability dye (e.g., propidium iodide).
  - Analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
- Gene Expression Analysis (qPCR):
  - Isolate total RNA from the treated cells.
  - Synthesize cDNA.



- Perform quantitative PCR (qPCR) to measure the transcript levels of DM-relevant genes such as IL-6, IL-12, CXCL10 (IP-10), CCL2 (MCP-1), and ICAM-1. Normalize to a housekeeping gene.
- Protein Analysis (Western Blotting):
  - Lyse the cells and quantify protein concentration.
  - Perform SDS-PAGE and transfer proteins to a membrane.
  - Probe with primary antibodies against pSTAT1 and pSTAT3, and total STAT1 and STAT3.
  - Incubate with appropriate secondary antibodies and visualize the protein bands.

### **Visualizations**

# Signaling Pathway of Key Cytokines in Dermatomyositis and Brepocitinib's Mechanism of Action```dot

// Extracellular to Membrane "IFN- $\alpha/\beta$ " -> IFNAR; "IFN- $\gamma$ " -> IFNGR; "IL-6" -> IL6R; "IL-12/IL-23" -> IL12R\_IL23R;

// Membrane to Cytoplasm IFNAR -> TYK2; IFNAR -> JAK1; IFNGR -> JAK1; IFNGR -> JAK2; IL6R -> JAK1; IL12R\_IL23R -> TYK2; IL12R\_IL23R -> JAK2;

// JAK to STAT phosphorylation TYK2 -> STAT1 [label="P"]; JAK1 -> STAT1 [label="P"]; JAK1 -> STAT3 [label="P"]; JAK2 -> STAT1 [label="P"];

// STAT activation and dimerization STAT1 -> pSTAT1; STAT3 -> pSTAT3; pSTAT1 -> STAT\_dimer; pSTAT3 -> STAT\_dimer;

// Dimer translocation and transcription STAT\_dimer -> DNA; DNA -> Transcription;

// **Brepocitinib** inhibition **Brepocitinib** -> TYK2 [arrowhead=tee, color="#EA4335", style=dashed]; **Brepocitinib** -> JAK1 [arrowhead=tee, color="#EA4335", style=dashed];

// Grouping for clarity {rank=same; "IFN- $\alpha/\beta$ "; "IFN- $\gamma$ "; "IL-6"; "IL-12/IL-23"} {rank=same; IFNAR; IFNGR; IL6R; IL12R\_IL23R} {rank=same; TYK2; JAK1; JAK2} {rank=same; STAT1; STAT3}



{rank=same; pSTAT1; pSTAT3} }

Caption: Workflow for assessing brepocitinib's protection of myotubes from IFN-I damage.

### **Logical Flow of the VALOR Clinical Trial**



Click to download full resolution via product page

Caption: Logical flow of the Phase 3 VALOR clinical trial for **brepocitinib** in dermatomyositis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brepocitinib for the Treatment of Dermatomyositis: Pharmacologic and Clinical Rationale ACR Meeting Abstracts [acrabstracts.org]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. researchgate.net [researchgate.net]
- 6. ard.bmj.com [ard.bmj.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Priovant Therapeutics Announces Completion of Enrollment in Global Phase 3 Study Evaluating Brepocitinib in Dermatomyositis (VALOR) [prnewswire.com]
- 11. Enrollment Complete in Phase 3 Study of Brepocitinib in DM The Dermatology Digest [thedermdigest.com]
- 12. Roivant and Priovant Announce Positive Phase 3 VALOR Study Results for Brepocitinib in 52-Week Placebo-Controlled Trial in Dermatomyositis (DM) | Roivant Sciences Ltd. [investor.roivant.com]
- 13. Brepocitinib Prevents Type-I Interferon Induced Damage in Cultured Myocytes and Endothelial Cells Indicating a Potential Role in the Treatment of Dermatomyositis - ACR Meeting Abstracts [acrabstracts.org]
- 14. Brepocitinib, a Selective TYK2/JAK1 Inhibitor Under Evaluation for the Treatment of Dermatomyositis, Reduces Inflammatory Cytokine Signaling and Interferon-induced Apoptosis in Primary Human Epidermal Keratinocytes - ACR Meeting Abstracts [acrabstracts.org]







 To cite this document: BenchChem. [Brepocitinib Administration in Dermatomyositis Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610002#brepocitinib-administration-indermatomyositis-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com